(4,5-dimethoxy-2-nitrophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone
Description
(4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is a complex organic compound that features both nitrophenyl and benzimidazole moieties
Properties
Molecular Formula |
C17H15N3O5 |
|---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-(2-methylbenzimidazol-1-yl)methanone |
InChI |
InChI=1S/C17H15N3O5/c1-10-18-12-6-4-5-7-13(12)19(10)17(21)11-8-15(24-2)16(25-3)9-14(11)20(22)23/h4-9H,1-3H3 |
InChI Key |
PJGPSJBBACGKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves multiple steps. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-methyl-1H-1,3-benzimidazole in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as chloroform or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and acetic acid are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring .
Scientific Research Applications
Chemistry
In chemistry, (4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The benzimidazole moiety is known for its pharmacological properties, including antiviral, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of (4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone: This compound shares the nitrophenyl moiety but differs in the heterocyclic component.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: This compound is used as a reagent for protection of amines and has different applications compared to the benzimidazole derivative.
Uniqueness
The uniqueness of (4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE lies in its combination of the nitrophenyl and benzimidazole moieties. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
